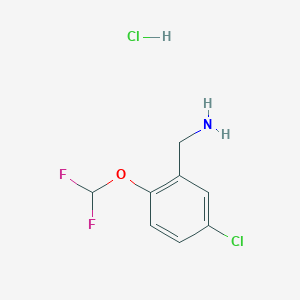5-Chloro-2-(difluoromethoxy)benzyl amine HCl
CAS No.: 1515924-94-3
Cat. No.: VC2886809
Molecular Formula: C8H9Cl2F2NO
Molecular Weight: 244.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1515924-94-3 |
|---|---|
| Molecular Formula | C8H9Cl2F2NO |
| Molecular Weight | 244.06 g/mol |
| IUPAC Name | [5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H |
| Standard InChI Key | BRIMRDRSAFSBSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl |
Introduction
Fundamental Chemical Identity and Structure
Basic Identification and Nomenclature
5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride is a crystalline solid with the CAS registry number 1515924-94-3. The compound has significant importance in pharmaceutical research and organic synthesis due to its unique structural features and potential biological activities. Its IUPAC name is [5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride, which precisely describes its molecular structure with appropriate positioning of functional groups.
This compound belongs to the class of substituted benzyl amines, specifically featuring both halogen substituents and a difluoromethoxy group. The presence of the primary amine functionality makes it particularly valuable as a building block in pharmaceutical synthesis, while the hydrochloride salt form enhances its stability and solubility properties compared to the free base.
Structural Features and Chemical Identifiers
The molecular structure of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl exhibits several distinctive features that contribute to its chemical behavior and potential applications. The benzene ring serves as the core scaffold, with the chlorine atom at the 5-position providing electronic effects that influence reactivity. The difluoromethoxy group at the 2-position introduces fluorine atoms that can enhance metabolic stability and binding interactions in biological systems.
Table 1. Chemical Identifiers of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl
| Identifier Type | Value |
|---|---|
| CAS Number | 1515924-94-3 |
| Molecular Formula | C8H9Cl2F2NO |
| Molecular Weight | 244.06 g/mol |
| IUPAC Name | [5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H |
| Standard InChIKey | BRIMRDRSAFSBSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl |
| PubChem Compound | 90032978 |
Physicochemical Properties and Characteristics
Spectroscopic Characteristics
Spectroscopic analysis of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl provides valuable structural confirmation and quality assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic patterns reflecting the compound's structure. The aromatic protons would appear in the range of 7-8 ppm, while the benzyl methylene protons adjacent to the amine group would typically show a singlet around 4-4.5 ppm. The difluoromethoxy proton would exhibit a distinctive triplet pattern due to coupling with the two fluorine atoms.
Infrared spectroscopy would reveal characteristic absorption bands, including N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (around 3000 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹). Mass spectrometry would confirm the molecular weight and fragmentation pattern consistent with the proposed structure.
Biological Activity and Research Applications
Structural Relationships to Known Bioactive Compounds
5-Chloro-2-(difluoromethoxy)benzyl amine HCl shares structural similarities with several classes of bioactive compounds, particularly those containing halogenated aromatic rings and difluoromethoxy substituents. Related structures can be found in various pharmaceutical agents, including:
-
Certain serotonin reuptake inhibitors that contain halogenated benzylamine derivatives
-
GABA receptor modulators with difluoromethoxy-substituted aromatic rings
-
Kinase inhibitors featuring similar substitution patterns on aromatic rings
These structural relationships suggest potential applications in neurological, psychiatric, or oncological therapeutic areas, although specific activity profiles would require detailed pharmacological investigation.
Analytical Considerations and Quality Assessment
Stability Considerations
Stability assessment for 5-Chloro-2-(difluoromethoxy)benzyl amine HCl should consider several potential degradation pathways. The hydrochloride salt form generally improves stability compared to the free base, but several factors warrant consideration:
-
Hydrolytic stability: The difluoromethoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photostability: Aromatic compounds with halogen substituents can exhibit photosensitivity.
-
Thermal stability: Heat may promote deamination or other degradation pathways.
Proper storage recommendations would likely include protection from light, moisture, and elevated temperatures to maintain compound integrity over time.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume